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Compound of Interest

Compound Name:
4-(1H-benzo[d]imidazol-2-

yl)morpholine

Cat. No.: B079559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and synthetic

methodologies related to 2-morpholinyl benzimidazoles, with a focus on providing available

data for compounds structurally related to 4-(1H-benzo[d]imidazol-2-yl)morpholine. Due to

the limited availability of published data for the specific title compound (CAS 31075-58-8), this

document compiles and presents spectroscopic information for closely related analogues to

serve as a valuable reference for researchers in the field.

Introduction
Benzimidazole and morpholine are two privileged heterocyclic scaffolds frequently incorporated

into the design of novel therapeutic agents due to their diverse pharmacological activities. The

combination of these two moieties in a single molecular entity has been explored for various

applications, including but not limited to, antimicrobial, anti-inflammatory, and anticancer

agents. This guide focuses on the characterization of such hybrid molecules, providing a

foundational understanding for their identification and synthesis.
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While specific NMR, IR, and MS data for 4-(1H-benzo[d]imidazol-2-yl)morpholine are not

readily available in the public domain, the following tables summarize the spectroscopic data

for structurally similar compounds. This information can be instrumental in predicting the

spectral characteristics of the title compound and in the characterization of novel derivatives.

1H NMR Data of 4-((1H-benzo[d]imidazol-2-
yl)methyl)morpholine Derivatives
Solvent: DMSO-d6

Protons Chemical Shift (δ ppm) Multiplicity

Morpholine-H 2.34 - 2.42 m

Morpholine-H 3.25 - 3.35 m

CH2-Morpholine 3.95 - 4.34 s

Aromatic-H 7.22 - 7.73 m

NH (Amide) 10.36 - 11.98 s

CH2-Ph 5.66 - 5.78 s

CH2-CO 5.98 - 5.99 s

Note: Data is compiled from studies on N-substituted derivatives of 4-((1H-benzimidazol-2-

yl)methyl)morpholine. The chemical shifts are ranges observed across different derivatives.

Mass Spectrometry Data of 4-((1H-benzo[d]imidazol-2-
yl)methyl)morpholine Derivatives
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Compound Class Ionization Mode
Calculated m/z [M-
Cl]+

Found m/z

1-Benzyl-3-(2-

((phenyl)amino)-2-

oxoethyl)-2-

(morpholinomethyl)-1

H-benzo[d]imidazol-3-

ium chloride

derivatives

ESI+ 455 - 519 455 - 519

Note: The mass spectrometry data corresponds to the cationic species of various N-substituted

derivatives after the loss of the chloride counter-ion.

Experimental Protocols
A detailed experimental protocol for the synthesis of the specific title compound is not available.

However, a general and plausible synthetic route can be extrapolated from the synthesis of the

closely related compound, 4-((1H-benzimidazol-2-yl)methyl)morpholine. This involves the

nucleophilic substitution of a halogenated 2-(halomethyl)-1H-benzimidazole with morpholine. A

hypothetical protocol for the synthesis of the title compound, 4-(1H-benzo[d]imidazol-2-
yl)morpholine, could involve the reaction of 2-chloro-1H-benzo[d]imidazole with morpholine in

the presence of a suitable base and solvent.

Hypothetical Synthesis of 4-(1H-benzo[d]imidazol-2-yl)morpholine:

A mixture of 2-chloro-1H-benzo[d]imidazole (1.0 eq.), morpholine (1.2 eq.), and a non-

nucleophilic base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like

acetonitrile or DMF would be stirred at an elevated temperature (e.g., 80-100 °C) until the

reaction is complete, as monitored by thin-layer chromatography. Upon completion, the

reaction mixture would be cooled to room temperature, and the solvent removed under

reduced pressure. The residue would then be partitioned between water and an organic solvent

like ethyl acetate. The organic layer would be washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated. The crude product would be purified by column

chromatography on silica gel to afford the desired 4-(1H-benzo[d]imidazol-2-yl)morpholine.
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General Protocol for Spectroscopic Analysis:

NMR Spectroscopy:1H and 13C NMR spectra would be recorded on a spectrometer

operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable

deuterated solvent, such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer.

Samples could be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization

(ESI) mass spectrometer to determine the molecular weight of the compound.

Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of 2-

morpholinyl benzimidazole derivatives.
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Caption: General workflow for the synthesis and spectroscopic characterization of 2-

morpholinyl benzimidazoles.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Morpholinyl
Benzimidazoles: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079559#spectroscopic-data-nmr-ir-ms-of-4-1h-
benzo-d-imidazol-2-yl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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